molecular formula C10H8F3N3O3S2 B3241298 7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate CAS No. 1454682-76-8

7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate

Cat. No. B3241298
CAS RN: 1454682-76-8
M. Wt: 339.3 g/mol
InChI Key: KSOYQIUBKFMXOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. One notable route for its preparation could be the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one. This process is accompanied by the elimination of N,N-dimethylpropionamide , N-methylation, and further condensation at the methyl group of the compound .

Scientific Research Applications

Synthesis Methods

  • One-Pot Synthesis: This compound and its derivatives can be synthesized using one-pot chemoselective methods. Jahanshahi et al. (2018) demonstrated the synthesis of novel (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives using a hydroxyapatite-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst, highlighting the efficiency and recyclability of this process (Jahanshahi et al., 2018).

Biological Activity

  • Antibacterial Activity: Some derivatives of this compound have shown promising antibacterial activity. The study by Jahanshahi et al. (2018) also included an investigation into the antibacterial properties of the synthesized pyrido[2,3-d]pyrimidine derivatives, indicating potential applications in antimicrobial research (Jahanshahi et al., 2018).

Catalysis

  • Use in Nanocatalysis: This compound can be used in the development of nanocatalysts for chemical synthesis. The research by Nia et al. (2013) demonstrates the use of Brønsted-acidic ionic liquid as a catalyst in the synthesis of pyrido[2,3-d]pyrimidine derivatives, emphasizing the solvent-free conditions and reusability of the catalyst, which is beneficial for green chemistry applications (Nia et al., 2013).

Antagonistic Properties

  • Serotonin 5-HT6 Receptor Antagonism: Ivachtchenko et al. (2012, 2013) have studied the antagonist activity of amines containing this compound against serotonin 5-HT6 receptors. Their research shows that specific derivatives can exhibit picomolar level antagonist activity, suggesting potential applications in neuropharmacology (Ivachtchenko et al., 2012), (Ivachtchenko et al., 2013).

Solid-Phase Synthesis

  • Development in Synthetic Methods: Angiolini et al. (2005) described a novel solid-phase method for synthesizing pyrido[2,3-d]pyrimidin-7-one derivatives, showcasing an advancement in synthetic chemistry techniques (Angiolini et al., 2005).

Antiviral Activity

  • Potential Antiviral Applications: The derivatives of this compound have been investigated for antiviral properties. For instance, Petrie et al. (1985) explored the synthesis and biological activity of certain pyrazolo[3,4-d]pyrimidine ribonucleosides, indicating potential applications in antiviral drug development (Petrie et al., 1985).

properties

IUPAC Name

(7-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-6-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O3S2/c1-5-7(19-21(17,18)10(11,12)13)3-6-4-14-9(20-2)16-8(6)15-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOYQIUBKFMXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NC(=NC2=N1)SC)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131706
Record name 7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl 1,1,1-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate

CAS RN

1454682-76-8
Record name 7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454682-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl 1,1,1-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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